2-[(3-methoxypropyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-[(3-methoxypropyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidin-4-one core, substituted with various functional groups such as methoxypropylamino, methyl, phenylpropyl, and thioxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methoxypropyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through the cyclization of appropriate aminopyrimidine derivatives with suitable aldehydes or ketones under acidic or basic conditions.
Introduction of the Methoxypropylamino Group: This step involves the reaction of the intermediate with 3-methoxypropylamine under controlled conditions.
Addition of the Thioxo Group: The thioxo group can be introduced through the reaction of the intermediate with thiourea or related reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(3-methoxypropyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and thioxo groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[(3-methoxypropyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-[(3-methoxypropyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis . The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: This compound shares the pyrido[1,2-a]pyrimidin-4-one core but lacks the methoxypropylamino and thioxo groups.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have a similar fused ring structure and are known for their biological activities.
Uniqueness
The uniqueness of 2-[(3-methoxypropyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C26H28N4O3S2 |
---|---|
Molecular Weight |
508.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3-methoxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H28N4O3S2/c1-18-9-6-14-29-23(18)28-22(27-13-8-16-33-2)20(24(29)31)17-21-25(32)30(26(34)35-21)15-7-12-19-10-4-3-5-11-19/h3-6,9-11,14,17,27H,7-8,12-13,15-16H2,1-2H3/b21-17- |
InChI Key |
WSEMDMMTGKXAMN-FXBPSFAMSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCC4=CC=CC=C4)NCCCOC |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCC4=CC=CC=C4)NCCCOC |
Origin of Product |
United States |
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